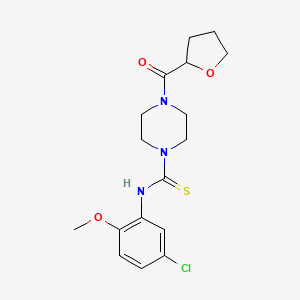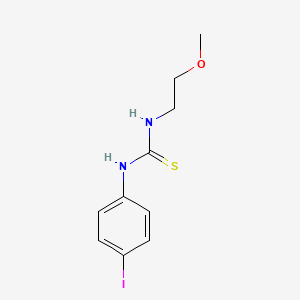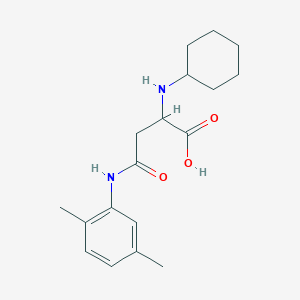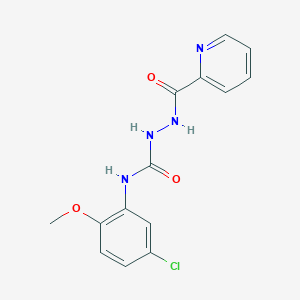![molecular formula C14H9F4N3O3 B4117873 N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea](/img/structure/B4117873.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea
Overview
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It is widely used in scientific research to investigate the role of EGFR in various biological processes.
Mechanism of Action
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea binds to the ATP-binding site of EGFR and prevents the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of EGFR signaling and the suppression of cell proliferation and survival. N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea is a reversible inhibitor, meaning that its effects are reversible upon removal of the drug.
Biochemical and physiological effects:
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In addition, N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea has been used to study the role of EGFR in various biological processes, such as wound healing, angiogenesis, and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea is its high selectivity for EGFR. It does not inhibit other receptor tyrosine kinases or non-receptor tyrosine kinases at the concentrations used in most experiments. Another advantage is its reversible nature, which allows for the study of EGFR signaling dynamics. However, one limitation of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea. One direction is the development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties. Another direction is the investigation of EGFR signaling in the context of the tumor microenvironment, such as the role of EGFR in tumor-stroma interactions and immune evasion. Additionally, the use of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea in combination with other targeted therapies or immunotherapies may enhance its therapeutic potential.
Scientific Research Applications
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea is a potent and selective inhibitor of EGFR tyrosine kinase activity. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling has been implicated in the development and progression of many types of cancer. Therefore, N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea has been widely used in scientific research to investigate the role of EGFR in cancer biology.
properties
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N3O3/c15-11-6-1-8(14(16,17)18)7-12(11)20-13(22)19-9-2-4-10(5-3-9)21(23)24/h1-7H,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSPKQSEPFKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B4117793.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4117799.png)

![2-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthyl acetate](/img/structure/B4117809.png)

![2-[2-(4-biphenylyloxy)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4117812.png)
![N~2~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)asparagine](/img/structure/B4117820.png)


![ethyl 4-({[2-({1-[(4-bromophenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4117842.png)

![N~2~-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-valinamide](/img/structure/B4117864.png)
![2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4117883.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4117891.png)